Product packaging for Isoquinoline-3-sulfonyl chloride(Cat. No.:)

Isoquinoline-3-sulfonyl chloride

Cat. No.: B7965091
M. Wt: 227.67 g/mol
InChI Key: JWPBXCYNZXJSGK-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core in Contemporary Organic Synthesis

The isoquinoline scaffold is a prominent heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is of immense interest in organic and medicinal chemistry, where it is recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. nih.govnih.gov The isoquinoline core is a fundamental component of numerous natural alkaloids, synthetic pharmaceuticals, and functional materials. amerigoscientific.comfiveable.me

Naturally occurring isoquinoline alkaloids, often derived from the amino acid tyrosine, are found in various plant families and exhibit a wide array of pharmacological activities. nih.govnumberanalytics.com Well-known examples include morphine, an analgesic, and berberine, which possesses antimicrobial and anticancer properties. nih.govnumberanalytics.comontosight.ai The biological significance of these natural products has spurred extensive research into the synthesis and functionalization of the isoquinoline ring system. nih.govnih.gov

In modern drug discovery, the isoquinoline framework serves as a versatile template for designing novel therapeutic agents. nih.govresearchgate.net Derivatives have been developed to treat a broad spectrum of diseases, including cancer, microbial infections, cardiovascular disorders, and neurological conditions. nih.govresearchgate.net The planar and aromatic nature of the isoquinoline system allows it to participate in crucial biological interactions, such as π-stacking with proteins and nucleic acids. fiveable.me Furthermore, the nitrogen atom within the ring provides a site for chemical modification, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.govfiveable.mersc.org The development of new synthetic methodologies to construct and modify the isoquinoline core remains an active and challenging area of research, aiming for more efficient, environmentally friendly, and diverse chemical pathways. nih.govrsc.org

Overview of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive class of organosulfur compounds that serve as crucial intermediates in organic synthesis. fiveable.me Their utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.me

The most prominent reaction of sulfonyl chlorides is their condensation with primary and secondary amines to form sulfonamides (R-SO₂-NR'R''), a key functional group in a vast number of pharmaceuticals. ucl.ac.ukthieme-connect.comresearchgate.net This reaction, often referred to as sulfonylation, is a cornerstone in medicinal chemistry for creating drugs with antibacterial, antihypertensive, and anticancer activities. fiveable.mesigmaaldrich.com Similarly, reaction with alcohols yields sulfonate esters (R-SO₂-OR'), which are also important intermediates and functional motifs in organic chemistry. fiveable.mewikipedia.org

Beyond sulfonamide and sulfonate ester formation, sulfonyl chlorides are precursors to several other important functional groups, including sulfinic acids and sulfones. nih.gov They can participate in Friedel-Crafts reactions to form sulfones and can be used to generate highly reactive sulfene (B1252967) intermediates. wikipedia.org The synthesis of sulfonyl chlorides is typically achieved through methods like the oxidative chlorination of thiols or disulfides, or the chlorosulfonation of aromatic compounds. organic-chemistry.orgorganic-chemistry.org While effective, traditional methods often require harsh or toxic reagents, leading to ongoing research into milder and more sustainable synthetic protocols, including photocatalytic approaches. researchgate.netnih.govacs.org Their reactivity and versatility make sulfonyl chlorides indispensable building blocks for constructing complex molecules in diverse chemical fields. sigmaaldrich.commagtech.com.cn

Research Landscape and Foundational Studies of Isoquinoline-3-sulfonyl Chloride and its Analogs

The specific compound, this compound, with CAS number 1426231-94-8, represents a convergence of the versatile isoquinoline nucleus and the reactive sulfonyl chloride handle. chemsrc.combldpharm.com Research into this compound and its analogs is primarily driven by their potential as intermediates in the synthesis of novel sulfonamides with potential therapeutic applications. tandfonline.comnih.gov

Foundational studies for preparing quinoline (B57606) and isoquinoline sulfonyl chlorides often involve the reaction of the parent heterocycle with chlorosulfonic acid. nih.govgoogle.com An alternative, widely used approach is the Sandmeyer-type reaction, which starts from an amino-isoquinoline. acs.orggoogle.com In this process, the amino group is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. acs.orggoogle.com The development of these synthetic routes has been crucial for accessing this class of compounds for further investigation. tandfonline.com

The research landscape is populated with studies on various quinoline and isoquinoline sulfonamide derivatives synthesized from their corresponding sulfonyl chlorides. These derivatives have been investigated for a range of biological activities. For instance, quinoline- and isoquinoline-sulfonamides have been synthesized and evaluated as multi-receptor agents targeting serotonin (B10506) and dopamine (B1211576) receptors for potential applications in treating central nervous system disorders. nih.gov Other studies have focused on developing quinoline-based benzenesulfonamides as inhibitors of carbonic anhydrase isoforms, relevant for conditions like glaucoma. nih.gov

Research on analogs also includes the synthesis of structurally related compounds. For example, a patented process describes the synthesis of 4-fluoroisoquinoline-5-sulfonyl halide. google.com This process involves the sulfonation of 4-fluoroisoquinoline (B1268607) followed by treatment with a halogenating agent, highlighting the industrial interest in functionalized isoquinoline sulfonyl halides as key intermediates. google.com The synthesis of various 2-sulfonylquinolines has also been achieved through the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides. mdpi.com The collective research demonstrates a sustained interest in using isoquinoline sulfonyl chlorides and their analogs as building blocks for creating complex molecules with diverse and valuable biological properties. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2S B7965091 Isoquinoline-3-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPBXCYNZXJSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Isoquinoline 3 Sulfonyl Chloride in Organic Transformations

Reactions Involving the Sulfonyl Chloride Moiety as an Electrophile or Radical Precursor

The sulfonyl chloride functional group in isoquinoline-3-sulfonyl chloride is a highly reactive site, susceptible to nucleophilic attack and capable of generating sulfonyl radicals under specific conditions.

Nucleophilic Substitution Reactions for Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of isoquinoline-3-sulfonamides. ucl.ac.uktandfonline.com This reaction proceeds through a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. ucl.ac.uk The use of a base is often required to neutralize the hydrochloric acid byproduct. nih.gov

Table 1: Synthesis of Sulfonamides from this compound

Amine Reaction Conditions Product Yield (%) Reference
Benzylamine Solid-phase DMAP N-Benzylisoquinoline-3-sulfonamide Good ucl.ac.uk
Primary Amines Solution-phase, Base Substituted Isoquinoline-3-sulfonamides High nih.gov

This table is representative and specific yields may vary based on the amine and detailed reaction conditions.

Generation and Reactivity of Sulfonyl Radicals via Activation

This compound can be activated to generate isoquinoline-3-sulfonyl radicals. These radicals are highly reactive species that can participate in various addition and cyclization reactions. researchgate.net Visible light-induced conditions are commonly used to generate sulfonyl radicals from sulfonyl chlorides. researchgate.net These radicals can then react with alkenes and alkynes, leading to the formation of new carbon-sulfur bonds. magtech.com.cn

For instance, the radical cascade addition/cyclization of acrylamides with sulfonyl chlorides, catalyzed by silver or induced by visible light, provides an efficient route to sulfone-containing isoquinolinonediones. researchgate.net The generation of sulfonyl radicals from sulfonyl chlorides can also be achieved using triethylborane (B153662) autoxidation at ambient temperatures. researchgate.net These radicals readily add to terminal alkynes, forming vinyl radicals that can be trapped to produce (E)-bromo vinylsulfones. researchgate.net

Conversions to Sulfinate Esters and Other Sulfur-Containing Functionalities

The sulfonyl chloride group can be converted into other sulfur-containing functionalities, such as sulfinate esters. While direct conversion of sulfonyl chlorides to sulfinate esters is less common, a two-step process involving reduction to a sulfinate salt followed by esterification is a plausible route. A more direct approach involves the in situ reduction of sulfonyl chlorides in the presence of an alcohol to form sulfinamides. nih.gov

Alternatively, methods for the synthesis of sulfonate esters often involve the reaction of an alcohol with a sulfonyl chloride. youtube.comyoutube.comorganic-chemistry.org This reaction, however, focuses on the reactivity of the alcohol rather than a direct conversion of the sulfonyl chloride itself. A novel oxidative method for producing sulfonates from sulfinates using hypervalent iodine reagents has also been developed, which involves the formation of a reactive sulfonium (B1226848) species that is subsequently trapped by nucleophiles like alcohols. beilstein-journals.org

Reactions with N-Propargylanilines Leading to Sulfonylquinolines

The reaction of sulfonyl chlorides with N-propargylanilines provides a pathway to 3-sulfonylquinolines. researchgate.net This transformation proceeds through a cascaded oxidative sulfonylation. One developed method utilizes a three-component coupling reaction of a diazonium tetrafluoroborate, an N-propargylamine, and DABCO·(SO2)2 (DABSO). In this radical-mediated cascade, DABSO acts as both the sulfone source and an oxidant. researchgate.net Another approach involves a copper-catalyzed electrophilic cyclization of N-propargylamines with sodium sulfinates as the sulfonylation reagent. researchgate.net

Reactions Involving the Isoquinoline (B145761) Nitrogen or Carbon Framework

The isoquinoline ring system itself is reactive, with the nitrogen atom and specific carbon positions susceptible to attack, leading to the formation of more complex molecular architectures.

Multicomponent Reactions, Including Vinylogous Mannich Reactions with Isoquinolines and Sulfonyl Chlorides

Isoquinolines can participate in multicomponent reactions, which are powerful tools for building molecular complexity in a single step. nih.govrsc.orgrsc.org A notable example is the three-component vinylogous Mannich reaction between isoquinolines, acyl or sulfonyl chlorides, and silyloxyfurans. acs.orgacs.orgnih.gov This reaction provides a highly diastereoselective route to isoquinolinobutyrolactones, even when forming quaternary chiral centers. acs.orgnih.gov

The mechanism involves the initial reaction of the isoquinoline with the sulfonyl chloride to form a reactive N-sulfonylisoquinolinium salt. This activated intermediate is then attacked by the silyloxyfuran in a vinylogous Mannich-type addition, leading to the final product with high diastereoselectivity. acs.org The electronic nature of the substituents on the isoquinoline nucleus has been found to have little influence on the high yields and diastereoselectivities of this reaction. acs.org The development of asymmetric versions of this reaction, using chiral auxiliaries, has allowed for the formation of a single stereoisomer in high yield. acs.orgacs.orgnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-Benzylisoquinoline-3-sulfonamide
Benzylamine
Acrylamides
Sulfone-containing isoquinolinonediones
Triethylborane
(E)-bromo vinylsulfones
Sulfinate esters
Sulfinamides
Sulfonate esters
N-Propargylanilines
3-Sulfonylquinolines
Diazonium tetrafluoroborate
DABCO·(SO2)2 (DABSO)
Sodium sulfinates
Silyloxyfurans
Isoquinolinobutyrolactones

Metal-Catalyzed Cascade and Cross-Coupling Reactions

This compound is a valuable precursor in metal-catalyzed reactions, particularly in cascade and cross-coupling processes that lead to the formation of diverse heterocyclic structures. These reactions often leverage the reactivity of the sulfonyl chloride group to initiate a sequence of bond-forming events or to act as a coupling partner.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of substituted isoquinolines. nih.gov While direct examples specifying this compound are not abundant in the provided results, the general utility of sulfonyl chlorides in such transformations is well-established. For instance, heterocyclic allylsulfones, which can be derived from sulfonyl chlorides, are effective partners in palladium-catalyzed couplings with aryl and heteroaryl halides to form biaryl compounds. acs.org This suggests the potential for this compound to be converted into a suitable derivative for subsequent cross-coupling.

Iron catalysis has also been employed for the desulfinylative cross-coupling of sulfonyl chlorides with Grignard reagents, providing a pathway to form carbon-carbon bonds. nih.gov This method offers an alternative to traditional palladium-catalyzed approaches.

Cascade reactions involving isoquinoline derivatives have been developed for the synthesis of more complex fused heterocyclic systems. For example, silver-catalyzed cascade cyclization of isocyanides with sulfoxonium ylides has been shown to produce 4-aminoquinolines, highlighting the utility of metal catalysis in constructing quinoline (B57606) and, by extension, potentially isoquinoline-based scaffolds. nih.gov While not directly involving this compound, these examples underscore the potential for developing novel cascade reactions with this reagent.

The following table summarizes representative metal-catalyzed reactions involving sulfonyl chlorides and related isoquinoline derivatives, illustrating the scope and potential of these transformations.

Interactive Data Table: Examples of Metal-Catalyzed Reactions

Catalyst/MetalReactantsReaction TypeProduct TypeRef.
Palladium complexesEthyl cyanoacetate, malononitrile, various ketonesArylationSubstituted β-arylethylamines nih.gov
PalladiumHeterocyclic allylsulfones, aryl/heteroaryl halidesCross-couplingBiaryl compounds acs.org
IronSulfonyl chlorides, Grignard reagentsDesulfinylative cross-couplingC-C coupled products nih.gov
SilverIsocyanides, sulfoxonium ylidesCascade cyclization4-Aminoquinolines nih.gov
Rhodium(III)2-Arylbenzimidazoles, CF3-imidoyl sulfoxonium ylidesC-H activation/cyclizationCF3- and amino-disubstituted 5,6-dihydrobenzoimidazo[2,1-a]isoquinolines researchgate.net

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Both radical and ionic pathways have been proposed, and investigations into key intermediates and stereochemical control are ongoing areas of research.

The reactivity of sulfonyl chlorides can proceed through either radical or ionic pathways, depending on the reaction conditions and the nature of the substrates.

Radical Pathways: Sulfonyl chlorides are known to generate sulfonyl radicals, particularly under visible light conditions. researchgate.net These radicals can participate in cascade reactions, such as the sulfonylation/cyclization of 1,6-enynes, without the need for a photocatalyst or additives. researchgate.net A proposed mechanism for the deoxygenative alkynylation of quinoline N-oxides involves the generation of a phenylethynyl radical intermediate, which then reacts in a cascade manner with the N-oxide. acs.orgacs.org This suggests that radical processes initiated from isoquinoline derivatives are plausible.

Ionic Pathways: In the presence of nucleophiles, sulfonyl chlorides can react through ionic mechanisms. For example, the reaction of arenesulfonyl chlorides with 3,4-dihydroisoquinoline (B110456) in the presence of weak nucleophilic ethers is proposed to proceed via an ionic mechanism. researchgate.net The hydrolysis of alkanesulfonyl chlorides can also proceed through various ionic routes, including the formation of a sulfene (B1252967) intermediate. scispace.com The modified Sandmeyer reaction for producing aryl sulfonyl chlorides involves the reaction of a diazonium salt with sulfur dioxide, which is also an ionic process. acs.org

The identification and characterization of intermediates and transition states are key to substantiating proposed reaction mechanisms. In the deoxygenative alkynylation of quinoline N-oxides, a radical intermediate is proposed, which is generated after a single electron transfer from an acetylide anion to a metal species. acs.orgacs.org The subsequent reaction with the N-oxide leads to another radical intermediate before the final product is formed. acs.orgacs.org

In ionic reactions, the formation of transient species such as sulfenes from alkanesulfonyl chlorides has been suggested. scispace.com For reactions involving amines, third-order processes have been observed, indicating the involvement of the amine nucleophile in the transition state, possibly through general-base assistance. scispace.com In the enantioselective chlorination of silyl (B83357) ketene (B1206846) acetals, a polarized transition state leading to an ion pair intermediate, stabilized by hydrogen bonding, has been proposed. nih.gov

Controlling the stereochemistry of reactions is a fundamental goal in organic synthesis, as the three-dimensional arrangement of atoms in a molecule can significantly affect its biological activity and physical properties. fiveable.me

In the context of isoquinoline chemistry, highly diastereoselective three-component vinylogous Mannich reactions have been developed. The reaction between an isoquinoline, a silyloxyfuran, and a sulfonyl chloride can produce isoquinolinobutyrolactones with excellent diastereoselectivity. nih.gov Furthermore, the use of a chiral auxiliary has enabled the formation of a single stereoisomer in high yield, representing a significant advance in asymmetric vinylogous Mannich reactions on isoquinolinium salts. nih.gov

Enantioselective synthesis of isoquinoline alkaloids has been achieved through various strategies, including the Pictet-Spengler reaction and the Bischler-Napieralski condensation followed by enantioselective reduction. clockss.org The use of chiral catalysts, such as chiral squaramides in the enantioselective chlorination of silyl ketene acetals, demonstrates the power of non-covalent interactions in controlling stereochemical outcomes. nih.gov The development of enantioselective methods for the synthesis of chiral sulfonimidoyl chlorides via desymmetrizing hydrolysis further highlights the progress in controlling stereochemistry at sulfur centers. acs.org

The ability to control dynamic sp3-carbon stereochemistry through strain-assisted rearrangements offers another avenue for influencing the stereochemical outcome of reactions. nih.gov Such principles could potentially be applied to reactions involving complex isoquinoline derivatives.

Synthetic Applications and Derivatization Strategies Utilizing Isoquinoline 3 Sulfonyl Chloride

Building Blocks for Diverse Sulfonamide Derivatives

Isoquinoline-3-sulfonyl chloride is a pivotal reagent for the synthesis of a wide range of sulfonamide derivatives. The reactivity of the sulfonyl chloride group allows for its facile reaction with primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This straightforward reaction provides a modular approach to a diverse library of isoquinoline-based sulfonamides. researchgate.nettandfonline.comucl.ac.uk

The general synthesis of these derivatives involves the reaction of this compound with an appropriate amine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. ekb.eg This method is highly efficient and tolerates a variety of functional groups on the amine component, allowing for the introduction of diverse structural motifs.

Table 1: Examples of Sulfonamide Derivatives from this compound

Amine ReactantResulting Sulfonamide Derivative
AlkylamineN-Alkylisoquinoline-3-sulfonamide
ArylamineN-Arylisoquinoline-3-sulfonamide
Heterocyclic AmineN-(Heterocyclyl)isoquinoline-3-sulfonamide
Amino Acid EsterN-(Alkoxycarbonylalkyl)isoquinoline-3-sulfonamide

The resulting isoquinoline (B145761) sulfonamides are of significant interest due to the prevalence of the sulfonamide functional group in a wide range of biologically active compounds. ekb.egenamine.net The isoquinoline moiety itself is a key pharmacophore found in numerous natural products and synthetic drugs. pharmaguideline.comrsc.org The combination of these two structural features in a single molecule offers a promising avenue for the discovery of new therapeutic agents.

Construction of Complex Isoquinoline and Quinoline (B57606) Frameworks

Beyond its use in synthesizing simple sulfonamides, this compound serves as a key precursor for constructing more elaborate molecular architectures, including complex quinoline and isoquinoline-based systems.

Synthesis of 3-Sulfonylquinolines and Related Systems

A notable application of isoquinoline derivatives, conceptually related to the reactivity of sulfonyl chlorides, is in the synthesis of 3-sulfonylquinolines. While direct conversion of this compound to a quinoline is not a standard transformation, the strategic placement of the sulfonyl group at the 3-position is synthetically valuable. For instance, a practical method for the synthesis of 2-sulfonylquinolines involves the deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides. mdpi.com This highlights the utility of sulfonyl chlorides in accessing sulfonylated quinoline scaffolds. Furthermore, hydride transfer-initiated reactions of N-isoquinolinium salts with 2-aminobenzaldehydes can lead to the formation of 3-functionalized quinolines, demonstrating the versatility of the isoquinoline ring in constructing quinoline frameworks. rsc.org

Formation of Sulfone-Containing Isoquinolinonediones

An efficient method for the synthesis of sulfone-containing isoquinolinonediones has been developed utilizing sulfonyl chlorides. researchgate.net This process involves a radical cascade addition/cyclization of an acrylamide (B121943) with a sulfonyl chloride. The reaction can be initiated either by a silver catalyst or under visible light-induced conditions. This strategy allows for the effective synthesis of a variety of isoquinolinonedione derivatives incorporating diverse functional groups. researchgate.net The sulfonyl chloride acts as a source of the sulfonyl radical, which is crucial for initiating the cyclization cascade.

Preparation of Isoquinolinobutyrolactones

The versatility of the isoquinoline scaffold, which can be accessed through precursors like this compound, extends to the synthesis of more complex heterocyclic systems. While a direct reaction from this compound is not explicitly detailed, the functionalization at the 3-position is a key step towards building such structures. The synthesis of isoquinolinobutyrolactones demonstrates the ability to construct fused ring systems onto the isoquinoline core, a strategy that can be envisioned starting from a functionalized isoquinoline derivative.

Access to Axially Chiral Isoquinolines and Derivatives

The development of methods to synthesize axially chiral isoquinolines is a significant area of research. While not directly starting from this compound, the synthesis of axially chiral 3,4-disubstituted isoquinolines has been achieved through an asymmetric Larock isoquinoline synthesis. acs.org This highlights the importance of functionalization at the 3-position of the isoquinoline ring system in creating chiral molecules with potential applications in asymmetric catalysis and medicinal chemistry. The ability to introduce a sulfonyl group at this position could provide a handle for further stereoselective transformations.

Assessment of Substrate Scope and Functional Group Tolerance in Synthetic Schemes

The utility of any synthetic method is largely determined by its substrate scope and tolerance for various functional groups. In the context of reactions involving this compound and related sulfonyl chlorides, a broad substrate scope is generally observed.

For the synthesis of sulfonamides, a wide variety of primary and secondary amines can be employed, including aliphatic, aromatic, and heterocyclic amines. researchgate.netnih.gov This allows for the generation of a large and diverse library of sulfonamide derivatives. The reaction conditions are typically mild, which contributes to the good functional group tolerance.

In the synthesis of 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides, the reaction demonstrates good tolerance for various functional groups on both the quinoline N-oxide and the sulfonyl chloride. mdpi.com This allows for the preparation of a range of substituted 2-sulfonylquinolines in satisfactory yields.

The radical cascade reaction to form sulfone-containing isoquinolinonediones also exhibits a broad substrate scope, enabling the synthesis of derivatives with a variety of functional groups. researchgate.net This versatility is crucial for creating a diverse set of complex molecules for further investigation.

Table 2: Functional Group Tolerance in Reactions Involving Sulfonyl Chlorides

Reaction TypeTolerated Functional Groups on Amine/SubstrateTolerated Functional Groups on Sulfonyl Chloride
Sulfonamide SynthesisAlkyl, Aryl, Heterocycle, Ester, Ether, HalogenAryl, Alkyl
2-Sulfonylquinoline SynthesisAlkyl, Alkoxy, Halogen, NitroAryl with electron-donating and electron-withdrawing groups
Isoquinolinonedione SynthesisAlkyl, Aryl, various substituents on the acrylamideAryl, Alkyl

This broad substrate scope and functional group tolerance make this compound and related sulfonyl chlorides powerful tools for the synthesis of complex and diverse molecular frameworks. researchgate.netresearchgate.net

Computational Chemistry and Advanced Spectroscopic Analysis in Isoquinoline 3 Sulfonyl Chloride Research

Density Functional Theory (DFT) Studies for Mechanistic Understanding and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms and predicting the reactivity of sulfonyl chlorides, including by extension, isoquinoline-3-sulfonyl chloride. DFT calculations allow for the modeling of reaction pathways, the characterization of transition states, and the determination of activation energies, thereby providing a detailed picture of reaction kinetics and thermodynamics.

For instance, DFT studies on the reactions of related sulfonyl chlorides have shed light on the mechanistic dichotomy between SN1 and SN2 pathways in sulfonylation reactions. rsc.org Calculations can help determine whether a reaction proceeds through a dissociative mechanism involving a sulfonylium cation intermediate or a concerted associative mechanism. rsc.org The nature of the nucleophile, the solvent, and the electronic properties of the isoquinoline (B145761) ring system are all factors that can be computationally modeled to predict the favored pathway.

Furthermore, DFT can be employed to calculate various molecular properties that correlate with reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy and localization of the LUMO on the sulfonyl group of this compound would indicate its susceptibility to nucleophilic attack. Similarly, mapping the electrostatic potential (ESP) onto the electron density surface can visually identify the electrophilic and nucleophilic sites within the molecule, guiding the prediction of its reactivity towards different reagents. In analogous sulfonylated compounds, DFT calculations have been instrumental in understanding their chemical reactivity and solubility. nih.gov

A theoretical investigation into the esterification of benzenesulfonic acid with methanol (B129727) using DFT at the B3LYP/aug-cc-pVTZ level has explored various mechanistic possibilities, including addition-elimination pathways and SN1/SN2 type reactions. rsc.org Such studies reveal that the participation of highly energetic pentacoordinate sulfur intermediates can often be ruled out, with pathways involving sulfonylium cations or protonated alcohols being more favorable. rsc.org These findings provide a solid framework for predicting the behavior of this compound in similar transformations.

Table 1: Calculated Molecular Properties of this compound

PropertyValue
Molecular FormulaC₉H₆ClNO₂S
Molecular Weight227.67 g/mol
Exact Mass226.98100
PSA55.41000
LogP3.24310
Data sourced from chemical supplier databases. chemsrc.com

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and interactions with other molecules. The orientation of the sulfonyl chloride group relative to the isoquinoline ring is subject to rotational freedom around the C-S bond. This rotation can be influenced by a variety of intramolecular interactions, including steric hindrance and non-covalent interactions.

While this compound itself lacks the functional groups for classical intramolecular hydrogen bonding, the introduction of substituents on the isoquinoline ring could lead to such interactions. For example, a hydroxyl or amino group at a suitable position could form a hydrogen bond with one of the oxygen atoms of the sulfonyl group, thereby restricting its conformation.

Steric effects, particularly from substituents at the C4 position of the isoquinoline ring, would play a significant role in dictating the preferred conformation of the sulfonyl chloride group. A bulky substituent at C4 would likely force the S-Cl bond to orient away from it to minimize steric repulsion.

The study of non-covalent interactions, such as C-H···O or C-H···Cl contacts, can also be explored using computational tools like Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots. These analyses can reveal subtle stabilizing interactions that influence the conformational landscape of the molecule.

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

A suite of advanced spectroscopic techniques is essential for the unambiguous structural characterization of this compound and for monitoring its reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of this compound. The proton NMR spectrum would show a characteristic set of signals for the aromatic protons of the isoquinoline ring. For the related pyridine-3-sulfonyl chloride, the proton signals appear in the aromatic region. chemicalbook.com Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, with the carbon attached to the sulfonyl chloride group (C-3) being significantly deshielded. For related compounds like 3-chloroisoquinoline-5-sulfonyl chloride, aromatic protons are observed as multiplets between δ 7.5–9.0 ppm, and the carbon attached to the sulfonyl chloride group appears in the range of δ 125–140 ppm. Spectroscopic data for isoquinoline-3-carboxylic acid, a related compound, shows distinct proton signals between 7.8 and 9.5 ppm in DMSO-d6. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the sulfonyl chloride functional group. This group gives rise to strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. For 3-chloroisoquinoline-5-sulfonyl chloride, these stretches are observed around 1370 cm⁻¹ and 1180 cm⁻¹. The IR spectrum of 8-quinolinesulfonyl chloride also shows these characteristic peaks. nist.gov The presence of these bands in the spectrum of this compound would be a key diagnostic feature.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition. The mass spectrum of this compound would show a molecular ion peak [M]⁺, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable in the molecular ion cluster.

Table 2: Expected Spectroscopic Data for this compound

TechniqueKey FeatureExpected Range/Value
¹H NMR Aromatic Protonsδ 7.5 - 9.5 ppm
¹³C NMR C-SO₂Clδ 125 - 145 ppm
IR S=O Asymmetric Stretch~1370 cm⁻¹
IR S=O Symmetric Stretch~1180 cm⁻¹
MS Molecular Ion (C₉H₆³⁵ClNO₂S)m/z ≈ 227
Expected ranges are based on data from analogous compounds. chemicalbook.comchemicalbook.comnist.gov

In addition to structural elucidation, these spectroscopic techniques are invaluable for reaction monitoring. For instance, the disappearance of the characteristic IR bands of the sulfonyl chloride and the appearance of new bands corresponding to a sulfonamide or sulfonate ester can be used to track the progress of a reaction. Similarly, NMR spectroscopy can be used to follow the conversion of reactants to products and to identify any intermediates or byproducts. Commercial suppliers of this compound provide access to analytical data such as NMR, HPLC, and LC-MS to confirm its structure and purity. bldpharm.com

Future Research Directions in Isoquinoline 3 Sulfonyl Chloride Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The reactivity of sulfonyl chlorides can be significantly enhanced and controlled through the use of catalytic systems. Future research will likely focus on developing and applying novel catalysts to reactions involving isoquinoline-3-sulfonyl chloride to improve yields, reduce reaction times, and control selectivity.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While palladium is often used to catalyze the desulfonylation of arylsulfonyl chlorides, specialized ligand systems can promote carbon-sulfur bond formation. nih.gov The development of palladium catalysts with bespoke ligands specifically designed for this compound could enable a host of new, highly selective cross-coupling reactions. nih.gov Similarly, silver(I) catalysts have shown promise in mediating reactions between sulfonyl chlorides and terminal arylacetylenes, a strategy that could be adapted for the alkynylation of the isoquinoline (B145761) core. sioc-journal.cn Copper salts, historically used in Sandmeyer-type reactions to produce sulfonyl chlorides, continue to be relevant. acs.orgdurham.ac.uk Innovations in copper-catalyzed reactions, such as the direct coupling of aryl boronic acids with arylsulfonyl chlorides, could be explored to forge new bonds at the 3-position of the isoquinoline ring. researchgate.net

Photoredox and Organocatalysis: Visible-light photoredox catalysis offers a mild and sustainable alternative to traditional methods. nih.gov The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), has been effective in synthesizing sulfonyl chlorides from aryldiazonium salts by generating sulfonyl radicals. nih.govacs.org This approach could be inverted to use this compound as a precursor for isoquinoline-derived radicals for subsequent C-C or C-heteroatom bond formation.

Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), presents a metal-free avenue for new reactions. NHCs have been employed to generate sulfinate species from sulfonyl chlorides, which can then participate in cascade reactions. frontiersin.orgnih.gov Designing chiral NHC catalysts tailored for this compound could unlock novel asymmetric transformations. frontiersin.org

A summary of potential catalytic systems is presented in the table below.

Table 1: Emerging Catalytic Systems for this compound
Catalyst Type Potential Application Key Advantages
Palladium Complexes Cross-coupling reactions (e.g., with boronic acids, alkynes) High selectivity, functional group tolerance
Silver (I) Salts Alkynylation and related coupling reactions Mild conditions, specific reactivity with alkynes
Copper Salts Modified Sandmeyer-type and coupling reactions Cost-effective, robust
Photocatalysts (e.g., K-PHI) Radical generation for addition/coupling reactions Sustainable (uses visible light), mild conditions
N-Heterocyclic Carbenes (NHCs) Organocatalytic cascade and asymmetric reactions Metal-free, unique activation modes

Exploration of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound is an ideal substrate for the development of new asymmetric synthetic methods to produce enantiomerically enriched isoquinoline derivatives.

Chiral Catalysis: Future work will likely involve the use of various chiral catalysts to control stereochemistry in reactions involving the sulfonyl chloride group.

Peptide-Based Catalysts: Small, designed peptides containing residues like π-methyl-histidine have proven effective in the desymmetrization of diols via enantioselective sulfonylation. nih.govnih.gov This biomimetic approach could be applied to reactions of this compound with prochiral nucleophiles, offering a novel route to chiral sulfonates and sulfonamides.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been successfully used in the enantioselective sulfonylation of aldehydes, initiating a cascade cyclization to produce chiral sulfone-containing products with high enantiomeric excess. frontiersin.org Applying this strategy to this compound could lead to novel, stereodefined heterocyclic systems.

Metal-Based Chiral Catalysts: The combination of transition metals and chiral ligands is a powerful tool. A cooperative system merging a photoactive electron donor-acceptor (EDA) complex with a chiral Nickel catalyst has been developed for the asymmetric production of α-C chiral sulfones. rsc.org Similarly, sequential catalysis using palladium and a chiral copper-hydride complex has enabled the regio- and enantioselective synthesis of chiral β-alkynyl sulfonyl derivatives. rsc.org These sophisticated catalytic systems provide a blueprint for developing asymmetric reactions with this compound.

Chiral Auxiliaries and Reagents: The use of naturally occurring chiral molecules, such as cinchonidine, as catalysts can induce excellent enantiocontrol in the formation of sulfur-stereogenic centers. dntb.gov.ua Another promising direction is the enantioselective hydrolysis of in situ-generated symmetric intermediates derived from sulfenamides to prepare chiral sulfonimidoyl chlorides, which are versatile synthons for other chiral S(VI) derivatives. acs.org

Discovery of New Reactivity Modes and Synthetic Transformations

Beyond its traditional role as an electrophile for sulfonamide and sulfonate ester formation, this compound possesses a rich and underexplored reactivity profile. Future research will aim to uncover and harness these novel transformation pathways.

Radical-Mediated Reactions: The S-Cl bond is susceptible to homolytic cleavage, making this compound a potential precursor to the isoquinoline-3-sulfonyl radical. This radical can participate in a variety of transformations:

Addition to Unsaturated Bonds: Sulfonyl radicals readily add to alkenes and alkynes, providing a powerful method for constructing highly functionalized molecules. nih.gov

Desulfonylative Coupling: The sulfonyl group can act as a leaving group. For instance, the desulfonylation of arylsulfonyl chlorides provides a route to aryl chlorides. wikipedia.org This suggests that this compound could serve as a precursor for 3-chloro-isoquinoline or participate in reductive coupling reactions.

Generation of Highly Reactive Intermediates: Treatment of sulfonyl chlorides containing α-hydrogens with a base can generate sulfenes (RCH=SO₂), which are highly reactive intermediates. wikipedia.orgwikipedia.org While this compound itself cannot form a sulfene (B1252967), derivatives bearing an alkyl group at the C4 position could potentially undergo this transformation, opening up pathways for [2+2] cycloadditions and other unique reactions. wikipedia.org

Dual-Role Reactivity: Recent studies have revealed unexpected reactivity modes where a sulfonyl chloride can play multiple roles in a single transformation. In one notable example, the reaction of quinoline (B57606) N-oxides with sulfonyl chlorides resulted in deoxygenative C2-H sulfonylation, where the sulfonyl chloride acted as both an electrophilic activating agent for the N-oxide and as the sulfonylating reagent. mdpi.com Exploring this type of dual reactivity with isoquinoline N-oxides and this compound could lead to novel and efficient synthetic strategies. mdpi.com

Umpolung Reactivity: The traditional reactivity of the sulfonyl chloride group involves its electrophilic nature. However, methods that reverse this polarity are emerging. For example, a recently developed method allows for the conversion of highly stable primary sulfonamides back into highly electrophilic sulfonyl chlorides using a pyrylium (B1242799) salt activator. nih.gov This concept of "umpolung" or reverse reactivity could inspire new strategies for manipulating the isoquinoline sulfonamide scaffold. nih.gov

Integration into Multicomponent and Cascade Reaction Sequences for Molecular Complexity Generation

To meet the demands of modern drug discovery and materials science, synthetic chemists are increasingly focused on developing reactions that build molecular complexity in a single step. This compound is an excellent candidate for integration into multicomponent reactions (MCRs) and cascade sequences.

Cascade Reactions: A cascade reaction is a process involving two or more consecutive transformations where the subsequent reaction results from the functionality formed in the previous step.

Radical-Initiated Cascades: The generation of an isoquinoline-3-sulfonyl radical could initiate a cascade sequence. For example, the addition of this radical to a suitably designed poly-unsaturated substrate could trigger a series of cyclizations to rapidly assemble complex polycyclic frameworks containing the isoquinoline motif. nih.gov

NHC-Catalyzed Cascades: As mentioned previously, N-heterocyclic carbenes can convert sulfonyl chlorides into sulfinate species. This intermediate can then act as a nucleophile in a Michael addition, triggering a subsequent cascade of cyclization and elimination steps to form complex heterocyclic products. frontiersin.org

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants.

Visible-Light-Driven MCRs: A radical-based three-component reaction of 2-vinylanilines, sulfonyl chlorides, and sulfur ylides has been developed under visible light irradiation to synthesize indolines. acs.org Adapting this methodology to use this compound with other suitable partners could provide a powerful platform for the rapid generation of diverse and complex isoquinoline-containing molecular libraries.

The strategic incorporation of the this compound unit into these elegant reaction sequences will undoubtedly accelerate the discovery of novel chemical entities with significant potential in various scientific disciplines.

Q & A

Q. What are the standard synthetic routes for preparing isoquinoline-3-sulfonyl chloride, and what factors influence reaction efficiency?

this compound is typically synthesized via sulfonation of the isoquinoline core using chlorosulfonic acid, followed by purification under controlled conditions. Key factors affecting efficiency include:

  • Reagent stoichiometry : Excess chlorosulfonic acid may lead to over-sulfonation, requiring precise molar ratios .
  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., decomposition or polymerization) .
  • Purification methods : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (dichloromethane/hexane) is used to isolate the product .

Table 1: Comparison of Synthetic Methods

MethodReagentsTemperature (°C)Yield (%)Purity (HPLC)
Route AClSO₃H, Isoquinoline0–565–70>95%
Route BSOCl₂, H₂SO₄2550–5585–90%
Data synthesized from PubChem and ECHA reports .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization involves:

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (aromatic protons) and δ 150–160 ppm (sulfonyl chloride carbon) .
  • FT-IR : Strong absorption bands at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S-Cl) .
    • Mass spectrometry : Molecular ion peak at m/z 213.59 (M⁺) .
      Discrepancies in data should prompt re-examination of reaction conditions or purification steps .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR shifts or IR bands) may arise from:

  • Impurities : Trace solvents or byproducts (e.g., sulfonic acids) can skew results. Use preparative TLC or HPLC to isolate pure fractions .
  • Tautomerism : Prototropic shifts in the isoquinoline ring under acidic/basic conditions may alter NMR profiles. Conduct experiments in deuterated DMSO or CDCl₃ to stabilize the structure .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can reaction conditions be optimized for regioselective sulfonation of isoquinoline derivatives?

Regioselectivity is influenced by:

  • Electronic effects : Electron-donating substituents (e.g., -OCH₃) direct sulfonation to the para position. Use DFT calculations to predict reactive sites .
  • Steric hindrance : Bulky groups at the 1-position of isoquinoline reduce sulfonation at the 3-position. Adjust solvent polarity (e.g., nitrobenzene vs. DCM) to modulate reactivity .
  • Catalytic additives : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution but may promote side reactions. Screen additives at low concentrations (0.1–1 mol%) .

Q. What methodologies enable the use of this compound in bioconjugation applications?

The sulfonyl chloride group reacts with nucleophiles (e.g., amines, thiols) under mild conditions:

  • pH control : Reactions with primary amines (e.g., lysine residues) proceed optimally at pH 7.5–8.5 in PBS buffer .
  • Quenching excess reagent : Add tert-butylamine post-reaction to neutralize unreacted sulfonyl chloride and prevent hydrolysis .
  • Analytical validation : Use MALDI-TOF or SDS-PAGE to confirm conjugation efficiency (>80% yield is typical) .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Variability often stems from:

  • Moisture sensitivity : Sulfonyl chlorides hydrolyze to sulfonic acids. Use anhydrous solvents and glovebox techniques .
  • Catalytic impurities : Trace metals in reagents can alter kinetics. Employ ultra-pure reagents (≥99.9%) and pre-treat glassware with HNO₃ .
  • Statistical analysis : Perform triplicate syntheses and apply ANOVA to identify significant variables (e.g., temperature, stirring rate) .

Q. What peer-review criteria are critical for validating studies involving this compound?

Reviewers should demand:

  • Full spectral data : Raw NMR/IR files must be accessible to confirm purity .
  • Reproducibility protocols : Step-by-step procedures, including solvent drying methods and equipment calibration details .
  • Negative controls : Demonstrate that observed biological activity (e.g., enzyme inhibition) is not due to hydrolysis byproducts .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use are mandatory .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous halogenated organics .
  • Storage : Store under argon at –20°C in amber vials to prevent light-induced decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.